molecular formula C14H13N3O4S B11085512 3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11085512
M. Wt: 319.34 g/mol
InChI Key: QTYQSNXPWNPGRS-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfonamide group, and a pyridine moiety, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole core, followed by the introduction of the sulfonamide group and the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives and sulfonamide-containing molecules. Compared to these compounds, 3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide may offer unique properties, such as enhanced stability or specific binding affinity to certain targets. Examples of similar compounds include:

  • Benzoxazole-2-sulfonamide
  • N-(pyridin-2-yl)-benzoxazole derivatives

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C14H13N3O4S/c1-9-3-6-13(15-8-9)16-22(19,20)10-4-5-11-12(7-10)21-14(18)17(11)2/h3-8H,1-2H3,(H,15,16)

InChI Key

QTYQSNXPWNPGRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C

Origin of Product

United States

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